molecular formula C19H26F3N3O2 B12743470 2-(2-(4-(3-Trifluoromethylphenyl)-1-piperazinyl)ethylamino)cyclopentanecarboxylic acid CAS No. 82608-10-4

2-(2-(4-(3-Trifluoromethylphenyl)-1-piperazinyl)ethylamino)cyclopentanecarboxylic acid

Cat. No.: B12743470
CAS No.: 82608-10-4
M. Wt: 385.4 g/mol
InChI Key: RUUNBZUOZLMYOB-UHFFFAOYSA-N
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Description

2-(2-(4-(3-Trifluoromethylphenyl)-1-piperazinyl)ethylamino)cyclopentanecarboxylic acid is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(3-Trifluoromethylphenyl)-1-piperazinyl)ethylamino)cyclopentanecarboxylic acid typically involves multiple steps. One common approach is the radical trifluoromethylation of carbon-centered radical intermediates . This method involves the use of trifluoromethylating agents such as trifluoromethyl phenyl sulfone under specific conditions to introduce the trifluoromethyl group into the molecule .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(3-Trifluoromethylphenyl)-1-piperazinyl)ethylamino)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

2-(2-(4-(3-Trifluoromethylphenyl)-1-piperazinyl)ethylamino)cyclopentanecarboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-(4-(3-Trifluoromethylphenyl)-1-piperazinyl)ethylamino)cyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its binding affinity and activity at target sites. The piperazine ring may interact with various receptors or enzymes, modulating their function and leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(4-(3-Trifluoromethylphenyl)-1-piperazinyl)ethylamino)cyclopentanecarboxylic acid is unique due to its combination of a trifluoromethyl group, a piperazine ring, and a cyclopentanecarboxylic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

82608-10-4

Molecular Formula

C19H26F3N3O2

Molecular Weight

385.4 g/mol

IUPAC Name

2-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethylamino]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C19H26F3N3O2/c20-19(21,22)14-3-1-4-15(13-14)25-11-9-24(10-12-25)8-7-23-17-6-2-5-16(17)18(26)27/h1,3-4,13,16-17,23H,2,5-12H2,(H,26,27)

InChI Key

RUUNBZUOZLMYOB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)NCCN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C(=O)O

Origin of Product

United States

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